molecular formula C18H14BrN5O2S B233947 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Cat. No. B233947
M. Wt: 444.3 g/mol
InChI Key: QRLXHXDQCKQWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide involves the inhibition of certain enzymes, particularly protein kinases, which play a crucial role in various cellular processes, including cell division and proliferation. This inhibition leads to the suppression of tumor growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is its potent inhibitory activity against certain enzymes, particularly protein kinases, which makes it a potential anti-cancer agent. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide. One potential direction is the investigation of its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is the development of more soluble derivatives of this compound to overcome its limited solubility. Additionally, further studies are needed to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields, particularly as a potential anti-cancer agent. Its potent inhibitory activity against certain enzymes, particularly protein kinases, makes it a promising candidate for further research. However, its limited solubility in water can be a limitation in certain experiments. Further studies are needed to investigate its potential use in combination with other anti-cancer agents and in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide involves several steps, including the reaction of 4-bromophenol with 4-(bromomethyl)benzonitrile to form 2-(4-bromophenyl)-4-(bromomethyl)benzonitrile. This intermediate is then reacted with 4-(6-amino-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzylamine to form the final product.

Scientific Research Applications

2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as protein kinases, and has been investigated as a potential anti-cancer agent.

properties

Molecular Formula

C18H14BrN5O2S

Molecular Weight

444.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C18H14BrN5O2S/c19-14-5-7-15(8-6-14)26-10-16(25)20-9-12-1-3-13(4-2-12)17-23-24-11-21-22-18(24)27-17/h1-8,11H,9-10H2,(H,20,25)

InChI Key

QRLXHXDQCKQWQM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Br)C3=NN4C=NN=C4S3

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Br)C3=NN4C=NN=C4S3

Origin of Product

United States

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